(S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid
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Overview
Description
(S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-Aminoheptanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at low temperatures to prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated reactors and continuous flow systems are often employed to enhance efficiency and yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS).
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles to form derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: DCC or EDC with NHS in an organic solvent like dimethylformamide (DMF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Deprotection: (S)-3-Aminoheptanoic acid.
Coupling: Peptides or peptide derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its ability to protect the amino group during reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It serves as a building block for studying protein structure and function.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Aminoheptanoic acid: Lacks the Boc protecting group.
(S)-3-Amino-7-((benzyloxycarbonyl)amino)heptanoic acid: Contains a different protecting group (benzyloxycarbonyl).
(S)-3-Amino-7-((fluorenylmethoxycarbonyl)amino)heptanoic acid: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
(S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is unique due to the presence of the Boc protecting group, which offers stability under a variety of reaction conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial.
Properties
IUPAC Name |
(3S)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROHJZFRKSKYNH-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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